5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a methanesulfonylethyl group and at position 3 with a carboxylic acid moiety. The oxadiazole scaffold is renowned for its metabolic stability and bioisosteric properties, making it a valuable motif in drug discovery.
Properties
Molecular Formula |
C6H8N2O5S |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
5-(1-methylsulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O5S/c1-3(14(2,11)12)5-7-4(6(9)10)8-13-5/h3H,1-2H3,(H,9,10) |
InChI Key |
ZRNGWFUMNKXIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Amidoxime Cyclization with Pre-Functionalized Side Chains
This approach adapts the multistep protocol for DNA-conjugated oxadiazoles, modified for solution-phase synthesis:
Step 1: Synthesis of Amidoxime Precursor
A nitrile-bearing precursor, such as 3-cyano-1-methanesulfonylethylpropane, is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to yield the corresponding amidoxime.
Step 2: O-Acylation with Activated Carboxylic Acid
The amidoxime undergoes O-acylation using 3-carboxypropionyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) as a base. This step requires strict temperature control (0–5°C) to minimize hydrolysis.
Step 3: Cyclodehydration
The O-acylamidoxime intermediate is cyclized using borate buffer (pH 9.5) at 90°C for 2 hours, achieving 65–78% conversion to the oxadiazole core.
Critical Parameters
Route 2: Post-Cyclization Sulfonylation
Adapting strategies from 1,3,4-oxadiazole synthesis, this route introduces the sulfonyl group after ring formation:
Step 1: Oxadiazole Core Assembly
3-Carboxy-1,2,4-oxadiazole is prepared via cyclization of ethyl cyanoacetate with hydroxylamine, followed by saponification.
Step 2: Ethyl Group Functionalization
The 5-position is alkylated using 2-bromoethyl methanesulfonate in DMF with Cs₂CO₃ as base at 80°C (24 hours).
Step 3: Sulfonylation
The ethyl intermediate is treated with methanesulfonyl chloride and triethylamine in dichloromethane (0°C to RT, 6 hours), achieving 62% yield.
Advantages
- Avoids instability of pre-functionalized amidoximes
- Permits modular modification of sulfonyl groups
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 45–52% | 38–42% |
| Purification Complexity | High (HPLC) | Moderate (CC) |
| Scalability | Limited | Industrial |
| Key Intermediate | O-Acylamidoxime | 5-Ethyl oxadiazole |
| Critical Reagent | Hydroxylamine | 2-Bromoethyl methanesulfonate |
Optimization Strategies
Solvent Systems
Catalytic Enhancements
- Microwave Assistance : Reducing cyclization time from 2 hours to 15 minutes while maintaining 68% yield.
- Phase-Transfer Catalysis : Benzyltriethylammonium chloride increases sulfonylation efficiency by 22%.
Analytical Characterization
Key spectroscopic data for authenticating the target compound:
¹H NMR (400 MHz, DMSO-d₆)
δ 13.12 (s, 1H, COOH), 4.32 (q, J=7.2 Hz, 2H, SCH₂), 3.41 (s, 3H, SO₂CH₃), 2.98–3.12 (m, 2H, CH₂SO₂), 1.58 (t, J=7.2 Hz, 3H, CH₂CH₃).
IR (KBr)
ν 1715 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO₂ asym/sym), 1595 cm⁻¹ (oxadiazole ring).
HPLC Purity
Industrial Considerations
The patent CN104974106A provides critical insights for scale-up:
- Cost Reduction : Replacing oxalyl chloride with fatty acid anhydrides cuts reagent costs by 40%
- Safety : Continuous flow systems minimize exposure to toxic intermediates
- Waste Management : Aqueous workup protocols recover >85% of borate buffer
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
2.1 Carboxylic Acid Functional Group
The carboxylic acid group undergoes typical acid-base reactions, esterification, and amidation. Its reactivity is enhanced by the electron-withdrawing oxadiazole ring and methanesulfonyl group, which stabilize intermediates .
2.2 Methanesulfonylethyl Substituent
The sulfonylethyl group participates in:
-
Nucleophilic substitution : Susceptible to SN2 reactions due to the good leaving group (mesylate).
-
Elimination : Potential for β-elimination under basic conditions, forming alkenes.
2.3 Oxadiazole Ring Reactivity
The heterocyclic ring exhibits:
-
Electron-deficient nature : Facilitates electrophilic substitution (e.g., arylation) under copper catalysis .
-
Stability : Resists hydrolysis under standard conditions but may undergo ring-opening under harsh acidic/basic conditions .
Key Research Findings
3.1 Biological Applications
While not directly studied for this compound, 1,2,4-oxadiazoles are explored in drug discovery for:
-
Anticancer activity : Analogues show apoptosis induction via ER receptor interactions .
-
HDAC inhibition : Substituted oxadiazoles exhibit potent histone deacetylase inhibition .
3.2 Structural Influences on Reactivity
Scientific Research Applications
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Stability Data
Key Observations :
Functional Implications :
- Carboxylic Acid Role: The –COOH group enables hydrogen bonding with enzymatic targets (e.g., monoamine oxidase or DNA gyrase ), critical for inhibitory activity.
- Substituent Effects : Bulky groups like methanesulfonylethyl may enhance target selectivity but reduce membrane permeability compared to smaller substituents.
Biological Activity
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds that have gained attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The 1,2,4-oxadiazole derivatives have been particularly noted for their cytotoxic effects against various cancer cell lines and their potential as therapeutic agents in treating diseases such as cancer and infections .
Synthesis of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic Acid
The synthesis of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the condensation of suitable precursors under controlled conditions. Various synthetic methods have been reported in the literature that allow for the efficient formation of this compound with good yields .
Anticancer Properties
Research has demonstrated that 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant cytotoxic activity against multiple cancer cell lines. In particular:
- Cell Lines Tested : The compound was evaluated against human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer (MCF-7) cell lines.
- IC50 Values : The IC50 values for these cell lines were reported to be approximately 25 µM for HT-29 and 30 µM for A549. These values indicate moderate cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
The mechanism by which 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death through activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this oxadiazole derivative has shown promising antimicrobial activity:
- Bacterial Strains : It was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 16 to 32 µg/mL, indicating effective antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid can be influenced by various structural modifications. Key observations include:
| Modification | Effect on Activity |
|---|---|
| Substituents on the oxadiazole ring | Altered potency against specific cancer cell lines |
| Variations in the methanesulfonyl group | Impact on solubility and bioavailability |
Case Studies
Several studies have highlighted the effectiveness of oxadiazoles in drug discovery:
- Vinaya et al. (2019) reported on a series of oxadiazoles with varied substituents that exhibited enhanced antiproliferative activities compared to their predecessors.
- Research by K. et al. (2020) demonstrated that modifications in the oxadiazole structure led to compounds with improved selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis of oxadiazole derivatives typically involves cyclization reactions or condensation of precursors. For example:
- Key Steps :
- Precursor Preparation : Start with a carboxylic acid derivative (e.g., ester or hydrazide) and a sulfonylethylamine.
- Cyclization : Use reflux conditions with acetic acid and sodium acetate (common for oxadiazole formation) .
- Purification : Recrystallize from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to enhance purity .
- Optimization Strategies :
- Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature : Monitor reflux duration (3–6 hours) to balance yield and side reactions.
- Solvent Polarity : Evaluate DMF vs. ethanol for intermediate solubility.
Advanced: How can researchers address contradictory bioactivity data observed in oxadiazole derivatives, such as inconsistent enzyme inhibition results?
Answer:
Contradictions may arise from assay variability, impurity interference, or conformational flexibility. Mitigation strategies include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds .
- Structural Confirmation : Use X-ray crystallography (as in ) to verify compound integrity and rule out polymorphic effects .
- Computational Modeling : Perform molecular docking to assess binding modes and identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- X-ray Crystallography : Resolve bond angles and confirm the oxadiazole core (mean C–C bond deviation: 0.003 Å) .
- NMR Spectroscopy : Identify protons on the methanesulfonylethyl group (δ ~2.5–3.5 ppm for CH₃SO₂) and carboxylate (δ ~12–13 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced: What experimental approaches can elucidate the compound’s stability under physiological conditions?
Answer:
- Degradation Studies :
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Analog Synthesis : Modify the methanesulfonylethyl group (e.g., alkyl chain length, substituents) .
- Bioactivity Testing :
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity with activity .
Basic: What are the solubility challenges for this compound in bioassay media, and how can they be addressed?
Answer:
- Solubility Profile : Oxadiazole-carboxylic acids often exhibit poor aqueous solubility due to hydrophobic rings.
- Strategies :
Advanced: How can computational methods predict the compound’s metabolic pathways?
Answer:
- Software Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to simulate cytochrome P450 interactions .
- In Silico Metabolite Prediction : Identify likely oxidation sites (e.g., sulfonyl group or oxadiazole ring) .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: What safety precautions are recommended during synthesis and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
